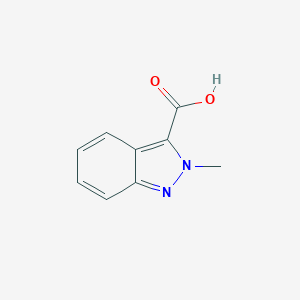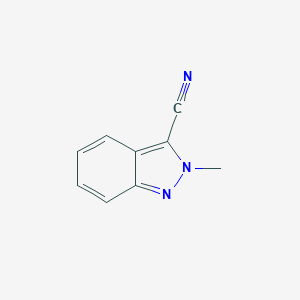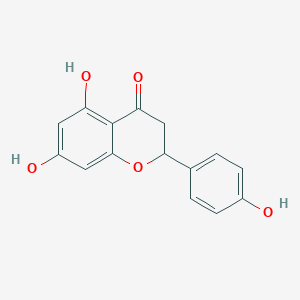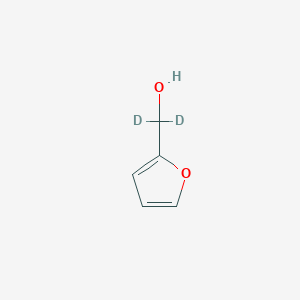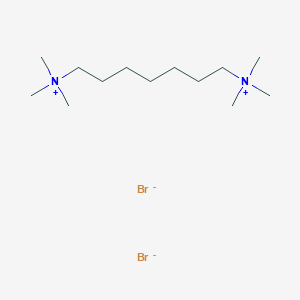
Heptamethonium bromide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to heptamethonium bromide often involves complex reactions that include the use of bromomethyl groups and bicyclic structures as key intermediates. For example, the synthesis of N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide showcases a method involving the reaction of benzenesulfonamide with camphene in the presence of N-bromosuccinimide in acetonitrile, highlighting the Wagner–Meerwein rearrangement stage as a critical step (Garagan et al., 2023). Such methods underscore the complexity and specificity required in synthesizing compounds within the heptamethonium bromide family.
Molecular Structure Analysis
The molecular structure of related compounds, such as the 2,5-diazabicyclo[2.2.1]heptane parent ring, offers insights into the structural features that may be present in heptamethonium bromide. These structures are characterized by their bicyclic nature, with specific attention to how bromide ions and other substituents interact with the core structure to influence overall stability and reactivity (Britvin & Rumyantsev, 2017).
Chemical Reactions and Properties
Chemical reactions involving brominated compounds similar to heptamethonium bromide demonstrate a range of reactivities and products. For instance, the bromination of various organic substrates using a recyclable and high bromine-containing di-(tribromide) reagent illustrates the potential for diverse chemical transformations in the synthesis and modification of such compounds (Paul et al., 2015).
Physical Properties Analysis
The physical properties of heptamethonium bromide and related compounds can be inferred from studies on similar bromide salts and their hydration states, crystal structures, and molecular packing. Research on the crystal structure of dioctadecyldimethylammonium bromide monohydrate, for example, provides valuable information on how such compounds organize in solid states, which can influence their physical properties and interactions (Okuyama et al., 1988).
Chemical Properties Analysis
The chemical properties of heptamethonium bromide can be explored through the lens of its reactivity, particularly in relation to substitution reactions, solvolysis, and the formation of adducts with other molecules. Studies on the addition of 2-bromoethanesulfonyl bromide to 1-bromotricyclo[4.1.0.02,7]heptane, leading to products with norpinic structure, illuminate the types of chemical transformations that compounds like heptamethonium bromide may undergo (Kostryukov & Masterova, 2020).
Wissenschaftliche Forschungsanwendungen
Cardiovascular Applications : Hexamethonium bromide has been found effective in lowering blood pressure during exercise in hypertensive individuals, potentially improving treatment outcomes (Fowler & Guz, 1954). Additionally, it has been shown to reduce arterial blood pressure and cardiac output in dogs, affecting cardiac efficiency due to unchanged myocardial oxygen consumption (Crumpton et al., 1954). It also reduces mean arterial blood pressure and cerebral vascular resistance in patients with hypertension, maintaining cerebral oxygen consumption (Crumpton et al., 1955).
Aneurysm Risk : Its use, alone or in combination with β-amino propionitrile, can weaken the aorta in mice, suggesting a potential increased risk of aneurysms (Lykke et al., 1960).
Physical Performance : At doses below 42 mg/kg, hexamethonium bromide improves physical performance in mice, with swimming times up to 700% of control, but higher doses decrease performance (Wilber & Gardner, 1963).
Ophthalmic Research : It effectively reduces intraocular pressure in rabbit eyes, with a maximum effect after 1-2 hours and a duration of 4 hours (Ésilä & Liesmaa, 1966).
Zeolite Synthesis : Hexamethonium salts, including bromide, are used in synthesizing new zeolites and creating new structures in zeolite synthesis, offering applications in various fields (Bats et al., 2004).
Potential for Treating Peptic Ulcers, Hypertension, and Vascular Diseases : Hexamethonium chloride, bromide, and iodide have equal potency and could be tested therapeutically for these conditions (Balaban & Beton, 1951).
Adverse Effects and Safety Concerns : There are documented cases of adverse effects and safety concerns, including a fatality in a research study involving its inhalation for asthma treatment (Ogilvie, 2001) and instances of permanent bilateral blindness following its use in surgery (Bruce, 1955).
Industrial Applications : HMBTB, a hexamethonium derivative, is a recyclable, high bromine-containing reagent for bromination of various organic substrates, suitable for various industrial processes (Paul et al., 2015).
Safety And Hazards
Zukünftige Richtungen
Heptamethonium bromide has been used in research for its effects on the autonomic nervous system . Recent research has also explored its use in controlling nicotine-induced cell proliferation in non-small lung cancer cells . Another study reported a one-dimensional hybrid lead bromide perovskitoid, (HM)Pb2Br6 (HM = hexamethonium), which results in red emission peaking at 692 nm, with a PLQY of around 6.24% . This finding could benefit the design of perovskite systems for efficient red emission .
Eigenschaften
IUPAC Name |
trimethyl-[7-(trimethylazaniumyl)heptyl]azanium;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H32N2.2BrH/c1-14(2,3)12-10-8-7-9-11-13-15(4,5)6;;/h7-13H2,1-6H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBNKSCGJOBFNU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCCCC[N+](C)(C)C.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H32Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6810-45-3 (Parent) | |
| Record name | Ammonium, heptamethylenebis(trimethyl-, dibromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056971245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50972440 | |
| Record name | N~1~,N~1~,N~1~,N~7~,N~7~,N~7~-Hexamethylheptane-1,7-bis(aminium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heptamethonium bromide | |
CAS RN |
56971-24-5 | |
| Record name | Ammonium, heptamethylenebis(trimethyl-, dibromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056971245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~1~,N~1~,N~1~,N~7~,N~7~,N~7~-Hexamethylheptane-1,7-bis(aminium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[6-[tert-butyl(dimethyl)silyl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylate](/img/structure/B18089.png)
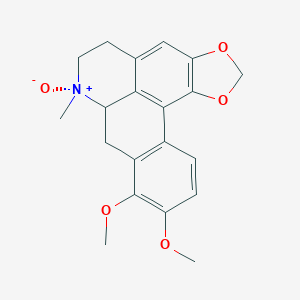
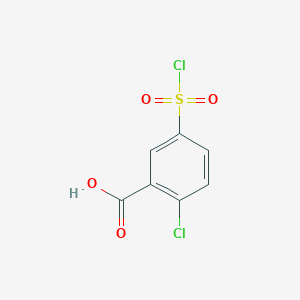
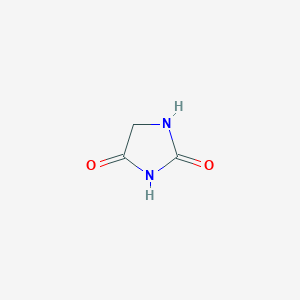
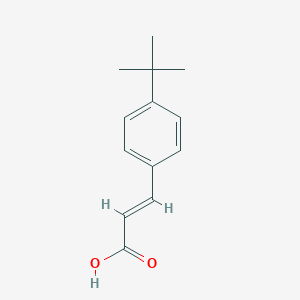
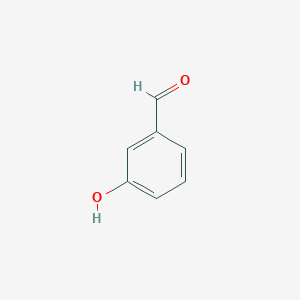
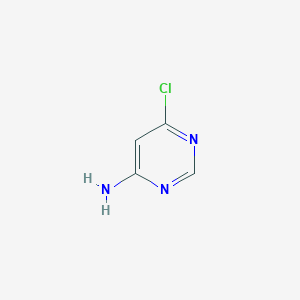
![[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-(4-cyano-5-iodoimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B18121.png)
![[3,4-Diacetyloxy-5-(5-amino-4-carbamoylimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B18123.png)

